BenchChemオンラインストアへようこそ!

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Physicochemical profiling Lipophilicity Lead optimization

Select 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid (CAS 885520-65-0) as your optimal HPK1 inhibitor library starting material (cf. US 20230115528 A1). The C3-COOH enables single-step amide coupling without protecting-group manipulation, while C4-Br preserves a Suzuki handle for late-stage diversification. This orthogonal dual reactivity is absent in the decarboxylated analog (CAS 885520-35-4). The unique 4-Br/6-F pattern yields a predicted LogD(pH 7.4) of −0.76 (PSA=66 Ų), approximately 2.8 log units more hydrophilic than the non-fluorinated 4-bromo analog—eliminating confounding variables in SAR lipophilicity optimization. Supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC) to ensure assay-grade reproducibility. Do not substitute with the 5-bromo-6-fluoro regioisomer (CAS 1360928-47-7): altered electronic distribution invalidates synthetic routes without full re-optimization.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
CAS No. 885520-65-0
Cat. No. B1343649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-fluoro-1H-indazole-3-carboxylic acid
CAS885520-65-0
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2C(=O)O)Br)F
InChIInChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14)
InChIKeyKLAHIEDAPOFRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid (CAS 885520-65-0): Chemical Identity and Procurement Baseline


4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid is a heterobifunctional indazole building block bearing bromine at the 4-position, fluorine at the 6-position, and a carboxylic acid at the 3-position of the indazole core . This specific 4,6-disubstitution pattern differentiates it from mono-halogenated or alternative regioisomeric analogs and establishes its utility as a precursor for Pd-catalyzed cross-coupling, amide bond formation, and targeted kinase inhibitor synthesis [1]. The compound is supplied at standard purity 97%+ (up to 98%) with batch-specific QC documentation available from commercial vendors .

Why 4-Bromo-6-fluoro-1H-indazole-3-carboxylic Acid Cannot Be Replaced by Generic Indazole-3-carboxylic Acid Analogs


Substituting 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid with a positional isomer such as 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid (CAS 1360928-47-7) or a mono-substituted analog like 4-bromo-1H-indazole-3-carboxylic acid (CAS 885521-80-2) introduces fundamental changes to electronic distribution, reactivity, and downstream biological target engagement . The C4-Br / C6-F arrangement on the target compound creates a unique electron-deficient aromatic system (predicted ACD/LogD pH 7.4 = -0.76; PSA = 66 Ų) that is not replicated by regioisomers . Furthermore, the carboxylic acid at C3 enables direct amide coupling or esterification without protecting-group manipulation, a synthetic handle absent in the decarboxylated analog 4-bromo-6-fluoro-1H-indazole (CAS 885520-35-4), which instead serves HPK1 inhibitor synthesis via a different coupling strategy [1]. These differences render in-class substitution chemically and pharmacologically invalid without re-optimization of the synthetic route and full re-profiling.

Quantitative Differentiation Evidence: 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid vs. Closest Analogs


Electronic Differentiation: Comparative LogD (pH 7.4) of Positional Isomers

The predicted ACD/LogD at pH 7.4 for 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid is -0.76, which is substantially more hydrophilic than the closely related 4-bromo-1H-indazole-3-carboxylic acid (predicted LogP ≈ 2.02), a difference of approximately 2.8 log units driven by the electron-withdrawing fluorine at C6 and the ionized carboxylate at physiological pH . The 5-bromo-6-fluoro regioisomer (CAS 1360928-47-7) shares the same molecular formula and molecular weight (259.03 g/mol) but presents a different spatial orientation of the halogen substituents, which alters hydrogen-bond acceptor geometry and predicted LogD .

Physicochemical profiling Lipophilicity Lead optimization

Synthetic Utility: Carboxylic Acid Handle Enables Direct Amidation for Kinase Inhibitor Libraries

The carboxylic acid functionality at the C3 position permits direct HATU- or EDCI-mediated amidation without requiring additional deprotection steps. In contrast, the decarboxylated analog 4-bromo-6-fluoro-1H-indazole (CAS 885520-35-4) lacks this reactive handle and must be elaborated via alternative N-functionalization or metal-catalyzed coupling at the bromide position to introduce the carboxamide moiety, adding synthetic steps and reducing overall yield [1]. This functional group advantage has been exploited in patents covering indazole-based protein kinase inhibitors, where the 3-carboxylic acid serves as the direct precursor for carboxamide side-chain installation [2].

Medicinal chemistry Kinase inhibitor synthesis Amide coupling

Downstream Target Engagement: HPK1 Inhibitor Synthesis Requires the 4-Bromo-6-fluoro Indazole Architecture

4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid serves as a privileged precursor for hematopoietic progenitor kinase 1 (HPK1) inhibitor programs. The decarboxylated analog 4-bromo-6-fluoro-1H-indazole (CAS 885520-35-4) is explicitly documented as a drug synthesis intermediate for HPK1 inhibitor development [1]. Patent literature further discloses that the indazole-3-carboxylic acid scaffold with halogen substitution at C4 and C6 is a core structural element in HPK1 inhibitory compounds, where the carboxylic acid enables direct carboxamide conjugation while the 4-bromo substituent provides a cross-coupling diversification point [2].

Immuno-oncology HPK1 Cancer immunotherapy

Purity Specification and QC Documentation Enables Reproducible Procurement

4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid is commercially available at a standard purity specification of 98%, with vendor-provided batch-specific QC documentation including NMR, HPLC, and GC analysis . Alternative suppliers offer the compound at 95%+ or 97% minimum purity . The availability of verified analytical characterization reduces the risk of batch-to-batch variability that can confound SAR studies when sourcing less rigorously characterized analogs from single-supplier channels.

Quality control Batch reproducibility Analytical chemistry

Procurement-Validated Application Scenarios for 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid


HPK1 Inhibitor Lead Optimization and Parallel Library Synthesis

When synthesizing carboxamide-linked HPK1 inhibitor libraries as disclosed in US 20230115528 A1, 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid provides the optimal starting material because the C3-carboxylic acid enables single-step amide coupling with diverse amine fragments while the C4-bromine preserves a Suzuki coupling handle for downstream diversification . Using the decarboxylated analog 4-bromo-6-fluoro-1H-indazole (CAS 885520-35-4) would require additional synthetic manipulation to install the carboxamide linker, adding time and cost per library member.

Structure-Activity Relationship (SAR) Studies Requiring Dual-Halogen Electronic Tuning

The unique 4-Br / 6-F substitution pattern imparts a predicted LogD (pH 7.4) of -0.76, which is approximately 2.8 log units more hydrophilic than the non-fluorinated 4-bromo analog (LogP ~2.02). This physicochemical differentiation is essential for SAR campaigns where fine-tuning of lipophilicity, solubility, and target engagement are being correlated . Procurement of the correct regioisomer eliminates the confounding variable of altered electronic distribution introduced by positional isomerism (e.g., 5-bromo-6-fluoro or 6-bromo-4-fluoro analogs).

Pd-Catalyzed Diversification via C4-Bromide Cross-Coupling

The C4-bromine substituent serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling late-stage diversification of the indazole core after initial C3-carboxylic acid functionalization . The established Pd-catalyzed carbonylation methodology for synthesizing carboxy indazoles from bromoindazoles further validates the strategic value of the C4-Br placement [1]. This orthogonal reactivity—C3-COOH for amidation and C4-Br for cross-coupling—is not available in mono-functionalized analogs.

Reproducible Building Block Procurement with Verified Analytical QC

For research groups requiring batch-to-batch reproducibility in quantitative biological assays, sourcing 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid at 98% purity with NMR, HPLC, and GC verification eliminates the risk of impurity-driven false positives . This specification exceeds the typical 95% purity of the 5-bromo-6-fluoro regioisomer, making it the preferred procurement choice when assay sensitivity demands high chemical integrity of the input building block.

Quote Request

Request a Quote for 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.